molecular formula C14H23N3O3 B8134692 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8134692
M. Wt: 281.35 g/mol
InChI Key: RFCSYNMKTGOVPE-UHFFFAOYSA-N
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Description

4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl ester group and a hydroxypyrazole moiety linked via a methylene (-CH2-) bridge. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly in drug discovery where the tert-butyl ester serves as a protective group for carboxylic acids. The hydroxypyrazole substituent introduces polarity and hydrogen-bonding capacity, which may enhance solubility and influence biological interactions .

Properties

IUPAC Name

tert-butyl 4-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)16-6-4-11(5-7-16)9-17-10-12(18)8-15-17/h8,10-11,18H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSYNMKTGOVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Hydroxypyrazole Moiety: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.

    Attachment to Piperidine: The hydroxypyrazole is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxypyrazole moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Activities

The compound has been investigated for several pharmacological activities:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 0.0039 to 0.025 mg/mL.

2. Anti-inflammatory Effects
The hydroxypyrazole moiety is known for its anti-inflammatory properties. Studies suggest that derivatives can inhibit key inflammatory pathways, indicating that this compound may similarly reduce inflammation through enzyme inhibition or receptor modulation .

3. Neuroprotective Properties
Preliminary studies have suggested potential neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress. This suggests possible applications in neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental setups:

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, it was found to exhibit potent antibacterial effects, supporting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Activity
In vitro experiments showed that the compound reduced TNF-α levels in cell cultures exposed to inflammatory stimuli, indicating its potential as an anti-inflammatory therapeutic agent.

Case Study 3: Neuroprotection
Animal models treated with the compound demonstrated reduced cognitive decline associated with amyloid-beta toxicity, suggesting its viability for further development in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxypyrazole moiety may play a key role in binding to these targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related analogs, focusing on substituents, linker groups, and functional properties.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent/Linker Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester C14H21N3O3 4-Hydroxypyrazole-CH2- 279.34 Hydrogen bonding, polar solubility
4-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester C14H22BrN3O2 4-Bromopyrazole-CH2- 344.25 Cross-coupling reactivity (e.g., Suzuki)
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid C14H21N3O4 4-Carboxypyrazole (direct attachment) 295.34 Conjugation via carboxylic acid
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester C13H19BrN3O2 4-Bromopyrazole (no linker) 330.22 Direct heterocyclic substitution
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester C17H27N5O2 4-Methylpyrimidin-2-ylamino-CH2- 333.43 Amino linker for heterocyclic diversity

Detailed Analysis

Substituent Effects
  • Hydroxypyrazole vs. Bromopyrazole : The hydroxyl group in the target compound enhances polarity and solubility in polar solvents compared to the bromo analog (344.25 g/mol, C14H22BrN3O2), which is more lipophilic. Bromine allows cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group offers sites for hydrogen bonding or further derivatization (e.g., etherification) .
  • Carboxypyrazole (C14H21N3O4) : The carboxylic acid group in this analog (295.34 g/mol) enables conjugation reactions, such as amide bond formation, but requires deprotection of the tert-butyl ester under acidic conditions .
Linker and Heterocycle Variations
  • Methylene Linker : The -CH2- bridge in the target compound increases conformational flexibility compared to compounds with direct heterocyclic attachment (e.g., C13H19BrN3O2 in ). This linker may influence binding interactions in biological systems .
  • Pyrimidine vs. Pyrazole : The pyrimidine-containing analog (C17H27N5O2) introduces a larger, nitrogen-rich heterocycle, which may alter electronic properties and binding affinity in medicinal chemistry applications .

Biological Activity

4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a pyrazole moiety, which has been widely studied for its pharmacological properties, including anti-inflammatory, antitumor, and antibacterial effects.

Chemical Structure and Properties

The chemical formula of this compound is C14H23N3O3. Its structure includes a piperidine ring, a hydroxypyrazole group, and a tert-butyl ester functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research has shown that pyrazole derivatives often exhibit significant antitumor activity. For instance, studies have indicated that certain pyrazole compounds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. This inhibition can lead to reduced proliferation of cancer cells in vitro and in vivo models .

In particular, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, substituted pyrazoles have demonstrated superior anti-inflammatory activity compared to standard treatments such as diclofenac sodium . This suggests that this compound may also possess similar properties, potentially making it useful in treating inflammatory conditions.

Antimicrobial Activity

Pyrazole derivatives are recognized for their antibacterial and antifungal activities. Compounds within this class have shown effectiveness against various microbial strains, suggesting that this compound could be explored as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole ring or the piperidine structure may enhance potency or selectivity against specific biological targets. Research has indicated that variations in substituents can significantly impact the pharmacological profiles of these compounds .

Case Studies and Research Findings

In one study focusing on pyrazole derivatives, researchers synthesized several new compounds and evaluated their antitumor activity against breast cancer cell lines. The most effective derivatives were tested in combination with doxorubicin to assess potential synergistic effects .

Another research effort highlighted the role of pyrazole compounds as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including bipolar disorder and cancer. The study found that certain pyrazole derivatives exhibited inhibitory effects on GSK-3β with minimal adverse interactions with cytochrome P450 enzymes .

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